N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C15H16N2O4S It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide typically involves the nitration of 2-isopropylphenylamine followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfonic acids: Formed by the oxidation of the sulfonamide group.
Substituted sulfonamides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-isopropylphenyl)-2-nitrobenzamide: Similar structure but lacks the sulfonamide group.
N-(2-isopropylphenyl)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(2-isopropylphenyl)-2-nitrobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide is unique due to the combination of its nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl group further enhances its properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-nitro-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11(2)12-7-3-4-8-13(12)16-22(20,21)15-10-6-5-9-14(15)17(18)19/h3-11,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUFYWXAXJSZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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